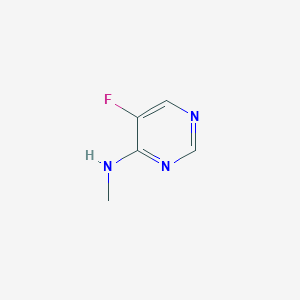

5-fluoro-N-methylpyrimidin-4-amine

Description

BenchChem offers high-quality 5-fluoro-N-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLVEXYIJBURU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 5-Fluoro-N-methylpyrimidin-4-amine

[1][2]

Executive Summary & Compound Identity

5-Fluoro-N-methylpyrimidin-4-amine represents a critical pharmacophore often utilized in the synthesis of kinase inhibitors and antimetabolite drugs.[1][2] Its structure combines an electron-deficient pyrimidine ring with a lipophilic fluorine atom and a secondary amine, creating a unique solubility profile that challenges standard formulation approaches.[1][2]

This guide provides a comprehensive solubility profiling strategy, moving from in silico predictions to wet-lab validation and biorelevant formulation.[1][2] It is designed for medicinal chemists and formulation scientists requiring high-precision data for lead optimization.[1][2]

| Property | Data / Prediction | Implication |

| IUPAC Name | 5-fluoro-N-methylpyrimidin-4-amine | Core Identity |

| Molecular Formula | C₅H₆FN₃ | Low MW Fragment (<150 Da) |

| Est.[1][2][3][4][5] pKa (Basic) | 3.8 – 4.2 (Pyrimidine N1) | Ionizes only in acidic media (Stomach) |

| Est.[1][2][3] LogP | 0.6 – 0.9 | Moderately lipophilic; permeable |

| H-Bond Donors | 1 (Secondary Amine) | Limited water interaction vs. primary amine |

| H-Bond Acceptors | 3 (N1, N3, F) | Good solubility in polar aprotic solvents |

Physicochemical Baseline: The In Silico Profile

Before initiating wet chemistry, we must establish the theoretical solubility baseline.[1][2] This compound exhibits a pH-dependent solubility profile driven by the protonation of the pyrimidine ring nitrogen.[1][2]

Structural Determinants of Solubility[1][2][3]

-

The 5-Fluoro Effect: The fluorine atom at position 5 is highly electronegative.[1][2] It exerts a strong inductive effect (-I), reducing the electron density of the ring nitrogens.[1][2] This lowers the pKa significantly compared to non-fluorinated pyrimidines (typically pKa ~7), making the molecule less basic and less soluble in weakly acidic buffers (pH 4-6).[1][2]

-

The N-Methyl Group: Substituting a hydrogen on the exocyclic amine with a methyl group increases the partition coefficient (LogP) by approximately 0.4–0.5 units, slightly reducing aqueous solubility while enhancing solubility in lipid-like matrices.[1][2]

Predicted Solubility Classification

Experimental Protocols: Validating the Profile

Trustworthy data requires a tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for pre-formulation.[1][2]

Workflow Visualization

The following diagram outlines the decision matrix for profiling this compound.

Figure 1: Tiered solubility profiling workflow ensuring resource efficiency.

Protocol A: Kinetic Solubility (High Throughput)

Use this for rapid estimation during hit-to-lead optimization.[1][2]

-

Preparation: Prepare a 10 mM stock solution of 5-fluoro-N-methylpyrimidin-4-amine in DMSO.

-

Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Quantify filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for precise

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4) in glass vials.

-

Equilibration: Stir at 37°C for 24–48 hours. This ensures the crystal lattice energy is overcome.[1][2]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

pH Check: Measure the pH of the supernatant.[1][2] Crucial: If the compound is a salt, the bulk pH may shift.[1][2]

-

Quantification: Analyze the supernatant via HPLC-UV.

Solvent Compatibility & Formulation Strategy

Organic Solvent Profile

For stock solutions and synthesis, the following solubility profile is expected based on the compound's polarity:

| Solvent | Solubility Grade | Usage Recommendation |

| DMSO | High (>50 mg/mL) | Primary stock solvent for biological assays.[1][2][3] |

| Methanol | High (>30 mg/mL) | Good for transfers and analytical dilutions.[1][2][3] |

| Ethanol | Moderate (~10-20 mg/mL) | Acceptable co-solvent for formulation.[1][2][3] |

| Acetonitrile | Moderate | HPLC mobile phase compatibility.[1][2][3] |

| Water (pH 7) | Low/Moderate | Limited stability; use fresh.[1][2][3] |

| Hexane | Negligible | Antisolvent for precipitation/purification.[1][2][3] |

pH-Dependent Ionization

The solubility of 5-fluoro-N-methylpyrimidin-4-amine is heavily influenced by pH.[1][2]

Figure 2: Ionization state transition across physiological pH ranges.

Formulation Tactics

If intrinsic aqueous solubility is insufficient for dosing (>10 mg/kg), employ these strategies:

-

pH Adjustment: Formulate in 0.1 M Citrate Buffer (pH 3.0) to leverage the ionized state.[1][2]

-

Co-solvency: Use 10% Ethanol + 40% PEG400 + 50% Water.[1][2] The PEG400 disrupts water structure, accommodating the lipophilic N-methyl/Fluoro motif.[1][2]

-

Cyclodextrins: HP-β-CD (20% w/v) is highly effective for pyrimidines, encapsulating the hydrophobic ring while the hydroxyls interact with water.[1][2]

References

-

PubChem. 5-fluoro-N-methylpyrimidin-4-amine Compound Summary. National Library of Medicine.[1][2][6] Available at: [Link][1][2][4][6]

-

Baluja, S., et al. (2016).[1][2][7] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]

-

Li, J., et al. (2025).[1][2][4] Experimental Study on Binary Equilibrium and Solubility Analysis of 2-Aminopyrimidine. Journal of Chemical & Engineering Data. Available at: [Link][1][2]

Sources

- 1. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one | C5H6FN3O | CID 71494961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

A Comprehensive Technical Guide to Assessing the Stability of 5-fluoro-N-methylpyrimidin-4-amine in Various Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals.

Abstract

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for characterizing the stability profile of 5-fluoro-N-methylpyrimidin-4-amine, a fluorinated aminopyrimidine derivative of interest in medicinal chemistry.[3] Due to the limited publicly available stability data for this specific molecule, this document serves as a predictive and methodological blueprint. It outlines a systematic approach based on first principles of chemical stability, analysis of structural liabilities, and the design of robust experimental protocols. By following this guide, researchers can elucidate potential degradation pathways, identify stable formulation environments, and develop validated, stability-indicating analytical methods essential for regulatory submissions.

Introduction: The Imperative for Stability Profiling

5-fluoro-N-methylpyrimidin-4-amine belongs to the class of fluorinated heterocyclic compounds, which are of significant interest in drug discovery. Fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity.[4][5][6] However, the strong electronegativity of fluorine can also influence the electronic properties of the pyrimidine ring, potentially impacting its susceptibility to degradation.

Stability testing is a mandatory component of drug development, providing critical evidence on how an API's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[1][7][8] The primary output of these studies is the establishment of a re-test period for the drug substance and a shelf life for the drug product.[1][2] This guide focuses on establishing a foundational understanding of the molecule's intrinsic stability by proposing a series of forced degradation studies.[9][10][11] These studies are designed to accelerate degradation, thereby revealing likely degradation products and pathways that might be observed under long-term storage conditions.[10][12]

Structural Analysis and Predicted Stability Liabilities

A molecule's structure dictates its reactivity. 5-fluoro-N-methylpyrimidin-4-amine possesses several functional groups and structural features that represent potential sites for degradation:

-

Aminopyrimidine Core: The pyrimidine ring itself can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions. The 4-amino group is an activating group, potentially making the ring more susceptible to electrophilic attack or oxidation. Hydrolysis of the exocyclic amino group, while less common, can occur, leading to the formation of a hydroxyl-pyrimidine derivative.[13]

-

N-Methylamine Group: Secondary amines can undergo oxidation to form various products, including N-oxides or through N-dealkylation to yield the primary amine (5-fluoropyrimidin-4-amine) and formaldehyde.[14] This process can be catalyzed by trace metals or initiated by radical species.

-

Carbon-Fluorine Bond: The C-F bond is generally very strong and stable, contributing to the metabolic stability of many fluorinated drugs.[15] However, its stability is not absolute. Nucleophilic aromatic substitution (SNAr) of the fluorine atom can occur, particularly if the pyrimidine ring is further activated. This is a key potential degradation pathway under nucleophilic or high pH conditions.

Based on this analysis, the primary predicted degradation pathways are hydrolysis , oxidation , and photodegradation .

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation routes for 5-fluoro-N-methylpyrimidin-4-amine under stress conditions.

Caption: Predicted degradation pathways for 5-fluoro-N-methylpyrimidin-4-amine.

A Framework for a Comprehensive Stability Study

To systematically evaluate the stability of 5-fluoro-N-methylpyrimidin-4-amine, a multi-faceted approach is required, beginning with the development of a stability-indicating analytical method, followed by a comprehensive forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[16]

Protocol for SIM Development:

-

Column and Mobile Phase Screening:

-

Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Screen a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate pH 3.0 or ammonium formate pH 8.0) and an organic modifier (acetonitrile or methanol). The choice of pH should be guided by the pKa of the analyte to ensure good peak shape.

-

-

Detector Selection:

-

Method Validation (Pre-Study):

-

Perform an initial validation to ensure the method is specific, linear, and accurate for the parent compound before proceeding with the full stability study.

-

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that degradants are formed at detectable levels without being overly complex.[9][12]

Experimental Workflow:

The following diagram outlines the logical flow for conducting the forced degradation study.

Caption: Workflow for the forced degradation study of the API.

Detailed Stress Conditions:

A stock solution of 5-fluoro-N-methylpyrimidin-4-amine (e.g., 1 mg/mL) should be prepared in a suitable co-solvent like acetonitrile/water.[9] This stock is then subjected to the following conditions in parallel. A control sample, protected from light and stored at 5°C, should be run with each set.

| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at 60-80°C | To investigate susceptibility to degradation in acidic environments, potentially via ring protonation and subsequent nucleophilic attack by water.[10] |

| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at 60-80°C | To assess stability in alkaline conditions, which may promote SNAr of the fluorine or hydrolysis of the amino group.[10] |

| Oxidation | 3% H₂O₂ | 2-24 hours at Room Temp | To simulate oxidative stress, which can lead to N-oxidation or N-dealkylation of the methylamine moiety.[18][19] |

| Thermal | 80°C (in solution and as solid) | 24-72 hours | To evaluate the intrinsic thermal stability of the molecule in the absence of other stressors.[9] |

| Photostability | ICH Q1B Option 2 Light Source | Expose solid & solution to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA) | To determine if the molecule is light-sensitive, which can induce photo-oxidation or radical-mediated degradation.[9] |

Selection of Solvents for Solution State Stability

To understand how the solvent environment impacts stability, the compound should be dissolved in a range of pharmaceutically relevant solvents and stored under defined long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).[1]

Recommended Solvent Panel:

| Solvent | Class | Rationale |

| Buffered Water (pH 4.5, 7.0, 9.0) | Aqueous, Protic | Evaluates pH-dependent hydrolysis and solubility. Critical for aqueous formulations. |

| Methanol / Ethanol | Polar, Protic | Common solvents in synthesis and early formulation. Can participate in solvolysis. |

| Acetonitrile (ACN) | Polar, Aprotic | Common analytical and process solvent; generally considered inert. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Common solvent for compound storage and biological assays. |

| Polyethylene Glycol 400 (PEG 400) | Non-volatile, Protic | A common excipient in liquid and semi-solid formulations. |

| Propylene Glycol | Protic Diol | Another common vehicle for oral and injectable formulations. |

Data Analysis and Interpretation

For each stress condition and solvent, samples should be analyzed at appropriate time points. The following data should be collected and tabulated.

Key Analytical Outputs:

-

Purity and Assay: Calculate the percentage of the parent compound remaining at each time point using the validated HPLC method.

-

Degradant Profiling: Identify and quantify all significant degradation products (e.g., >0.1%). Report their retention times and peak areas relative to the parent compound.

-

Mass Balance: The sum of the assay value and the percentages of all degradation products should ideally be between 98% and 102%. A poor mass balance may indicate the formation of non-UV active degradants, volatile products, or precipitation.

Example Data Summary Table:

| Solvent/Condition | Time (hours) | Assay of Parent (%) | % Degradant 1 (RRT) | % Degradant 2 (RRT) | Total Degradants (%) | Mass Balance (%) |

| Control (5°C) | 72 | 99.9 | <0.05 | <0.05 | <0.1 | 99.9 |

| 0.1 M HCl (80°C) | 24 | 85.2 | 12.1 (0.85) | 1.5 (1.10) | 13.6 | 98.8 |

| 0.1 M NaOH (80°C) | 24 | 92.5 | 6.8 (0.92) | Not Detected | 6.8 | 99.3 |

| 3% H₂O₂ (RT) | 24 | 95.1 | 4.2 (1.25) | Not Detected | 4.2 | 99.3 |

| Methanol (40°C) | 72 | 99.5 | 0.3 (0.92) | Not Detected | 0.3 | 99.8 |

| PEG 400 (40°C) | 72 | 99.8 | <0.05 | <0.05 | <0.1 | 99.8 |

RRT = Relative Retention Time

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for determining the stability of 5-fluoro-N-methylpyrimidin-4-amine in various solvents. By systematically applying forced degradation conditions and analyzing the outcomes with a validated stability-indicating method, researchers can build a comprehensive stability profile. This profile is fundamental for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential drug product. The insights gained will highlight the most significant degradation pathways, allowing for the implementation of mitigation strategies, such as pH control, antioxidant inclusion, or protection from light, early in the development process.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Camilleri, R., Schembri, O., & Farrugia, C. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Retrieved from [Link]

-

Longley, M. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469. Retrieved from [Link]

-

Shou, M., et al. (2012). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. Chemical Research in Toxicology, 25(6), 1236–1245. Retrieved from [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 131-147. Retrieved from [Link]

-

Li, D., et al. (2023). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers, 10(3), 734-755. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Das, A. K., & Dash, D. K. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical and Scientific Innovation, 1(1), 10-14. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Methylpyrimidin-4-amine. Retrieved from [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Gáspár, A. (2023). N-Dealkylation of Amines. Molecules, 28(1), 34. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 3. N-Methylpyrimidin-4-amine [myskinrecipes.com]

- 4. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. sgs.com [sgs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

synthesis of 5-fluoro-N-methylpyrimidin-4-amine from β-fluoroenolate salts

This guide details the scalable, regioselective synthesis of 5-fluoro-N-methylpyrimidin-4-amine utilizing

Executive Summary

-

Target: 5-Fluoro-N-methylpyrimidin-4-amine (Key intermediate for kinase inhibitors like PLK4 and antifungal agents).[1]

-

Core Strategy: Cyclocondensation of a

-fluoroenolate salt with formamidine to yield the pyrimidine core, followed by C4-activation and nucleophilic displacement.[1] -

Key Advantage: The use of

-fluoroenolate salts (e.g., sodium 2-fluoro-3-hydroxyacrylate) locks the fluorine position and oxidation state, preventing the regiochemical mixtures common with direct fluorination of pyrimidines.[1]

Mechanistic Foundation & Retrosynthesis

The synthesis hinges on the reactivity of the

Retrosynthetic Logic:

-

Target Disconnection: The C4-N bond is disconnected to reveal 4-chloro-5-fluoropyrimidine and methylamine .[1] This

approach is superior to direct condensation for N-alkylated targets because it eliminates tautomeric ambiguity (N-methyl vs. O-methyl vs. Ring-N-methyl).[1] -

Core Construction: The pyrimidine ring is formed by condensing formamidine (N-C-N source) with sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate (C-C-C-F source).[1]

Pathway Visualization

Caption: Stepwise conversion of the

Detailed Experimental Protocols

Step 1: Synthesis of the -Fluoroenolate Salt

Note: This salt is often generated in situ, but isolation provides a cleaner cyclization profile.[1]

Reagents:

-

Ethyl fluoroacetate (

equiv)[1] -

Ethyl formate (

equiv)[1] -

Sodium ethoxide (NaOEt) (

equiv, commercially available or prepared from Na + EtOH)[1] -

Solvent: Anhydrous Ethanol or Toluene[1]

Protocol:

-

Enolization: In a reactor inerted with

, suspend NaOEt in anhydrous toluene at 0°C. -

Addition: Mix ethyl fluoroacetate and ethyl formate. Add this mixture dropwise to the base suspension. The reaction is exothermic; maintain internal temperature

°C.[1] -

Completion: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A thick precipitate of sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate forms.[1]

-

Isolation: Filter the salt under

(hygroscopic). Wash with cold diethyl ether.[1] Dry under vacuum.[1]-

Checkpoint: The salt should be a white to pale yellow free-flowing powder.[1]

-

Step 2: Cyclocondensation to 5-Fluoropyrimidin-4(3H)-one

This step constructs the aromatic ring.[1]

Protocol:

-

Setup: Charge a flask with the isolated

-fluoroenolate salt ( -

Reaction: Reflux the mixture (

°C) for 4–6 hours. -

Monitoring: Monitor by TLC (10% MeOH/DCM) or HPLC. The starting material spot will disappear, replaced by a polar UV-active spot.[1]

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in minimal water.[1] Acidify carefully with HCl to pH ~5 to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from water/ethanol if necessary.[1]

-

Yield Expectation: 65–75%.[1]

-

Step 3: Chlorination and Methylamination

This sequence converts the oxygen functionality to the desired N-methyl amine.[1]

Protocol:

-

Chlorination: Suspend 5-fluoropyrimidin-4(3H)-one in

( -

Heat: Heat to reflux (

°C) for 2–3 hours until the solution becomes clear. -

Quench: Caution! Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

°C. Extract with Dichloromethane (DCM).[1] Dry organic layer ( -

Amination: Dissolve the crude chloro-intermediate in THF or Isopropanol. Cool to 0°C.[1][2]

-

Addition: Add Methylamine (2.0M in THF,

equiv) dropwise. The reaction is rapid. -

Workup: After 1 hour, evaporate volatiles. Partition residue between EtOAc and saturated

.[1] -

Final Purification: The crude product is often pure enough (>95%).[1] If needed, recrystallize from EtOAc/Heptane.[1]

Data Summary & Process Parameters

| Parameter | Step 1 (Enolate) | Step 2 (Cyclization) | Step 3 (Chlorination/Amination) |

| Limiting Reagent | Ethyl Fluoroacetate | 5-Fluoropyrimidin-4-one | |

| Key Reagent | Ethyl Formate / NaOEt | Formamidine Acetate | |

| Temperature | 0°C | 78°C (Reflux) | 105°C |

| Typical Yield | >90% (Salt) | 65–75% | 55–65% (over 2 steps) |

| Critical Safety | Ammonia byproduct |

Alternative Route: Direct Nitrile Cyclization

Context: For researchers specifically needing the primary amine (which can be methylated, though with lower selectivity), the method by Lucas et al. (2020) using a cyano-enolate is notable.[1]

-

Precursor: Potassium (Z)-2-cyano-2-fluoroethenolate.[1]

-

Reaction: Reaction with amidine hydrochlorides yields 4-amino-5-fluoropyrimidines directly.[1]

-

Limitation: Direct synthesis of the N-methyl analog using N-methylformamidine via this route often leads to regioisomeric mixtures (ring nitrogen vs. exocyclic nitrogen alkylation).[1] Therefore, the Chloro-displacement route (Step 3 above) remains the "Gold Standard" for the specific N-methyl target.[1]

References

-

Lucas, T., Dietz, J. P., & Opatz, T. (2020).[1] Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a

-fluoroenolate salt.[1] Beilstein Journal of Organic Chemistry, 16, 445–450.[1]-

[1]

-

-

Pitzer, J., et al. (2019).[1] Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[1] European Journal of Organic Chemistry.[1]

-

[1]

-

-

F. Hoffmann-La Roche AG. (2012).[1] Aminopyrimidine derivatives as LRRK2 modulators.[1] European Patent EP2807152B1.[1][3] (Describes the conversion of 2,4-dichloro-5-fluoropyrimidine to the N-methyl amine).

-

Quick Company. (2006).[1] Process For Synthesis Of Voriconazole.[1][4] (Details the industrial handling of fluoro-pyrimidine intermediates).

Sources

- 1. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Process For Synthesis Of Voriconazole [quickcompany.in]

Technical Guide: Synthesis and Mechanistic Analysis of 5-Fluoro-N-methylpyrimidin-4-amine

Executive Summary

This technical guide details the synthesis of 5-fluoro-N-methylpyrimidin-4-amine , a critical pyrimidine scaffold used in the development of kinase inhibitors (e.g., LRRK2 modulators) and antimicrobial agents. The presence of the fluorine atom at the C5 position is electronically significant, lowering the pKa of the neighboring amine and enhancing metabolic stability against oxidative metabolism.

The primary synthetic route described herein utilizes a Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-5-fluoropyrimidine. This method is selected for its high regioselectivity, operational simplicity, and scalability compared to alternative routes involving palladium-catalyzed amination or reduction of di-halo precursors.

Retrosynthetic Analysis & Strategy

The target molecule, 5-fluoro-N-methylpyrimidin-4-amine, can be disconnected at the C4-N bond. The high reactivity of the C4 position in pyrimidines towards nucleophiles—enhanced by the electron-withdrawing fluorine at C5—makes SNAr the most logical forward strategy.

Strategic Considerations

-

Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is naturally more reactive than C2 due to the "alpha-effect" of the ring nitrogens and para-like conjugation.[1] The C5-fluorine atom further activates C4 via inductive effects (-I), making the 4-chloro-5-fluoropyrimidine precursor highly susceptible to attack by primary amines like methylamine.

-

Substrate Selection: While 2,4-dichloro-5-fluoropyrimidine is a common bulk starting material, it yields the 2-chloro analog (CAS 67316-43-2). To obtain the specific 2-H target directly, 4-chloro-5-fluoropyrimidine is the preferred starting material.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)[1]

The reaction proceeds via a classic addition-elimination mechanism. The electronegativity of the fluorine atom at C5 plays a dual role: it activates the ring for nucleophilic attack while stabilizing the anionic intermediate.

Mechanistic Steps[2][3][4][5][6][7]

-

Nucleophilic Attack: The lone pair of the methylamine nitrogen attacks the electrophilic C4 carbon of the pyrimidine ring.

-

Meisenheimer Complex Formation: This attack disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens and inductively stabilized by the C5-fluorine.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group), yielding the protonated product.

-

Deprotonation: Excess methylamine or an auxiliary base (e.g., Triethylamine) removes the acidic proton from the amine, generating the neutral product.

Visualization: SNAr Reaction Pathway

Experimental Protocol

Objective: Synthesis of 5-fluoro-N-methylpyrimidin-4-amine on a 10 mmol scale.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |

| 4-Chloro-5-fluoropyrimidine | 132.52 | 1.0 | 1.32 g | Substrate |

| Methylamine (2.0 M in THF) | 31.06 | 2.5 | 12.5 mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.2 | 1.67 mL | Base Scavenger |

| Isopropanol (IPA) | 60.10 | - | 15 mL | Solvent |

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoropyrimidine (1.32 g, 10 mmol) in Isopropanol (10 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.67 mL) followed by the dropwise addition of Methylamine solution (12.5 mL, 25 mmol) over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Validation: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 2.1 min) should disappear, replaced by the product peak (Rt ~ 1.5 min).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove volatiles (THF, IPA, excess methylamine).

-

Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically obtained as a white to off-white solid with >95% purity. If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Process Workflow Diagram

Process Optimization & Troubleshooting

Regioselectivity Control

When using 2,4-dichloro-5-fluoropyrimidine as an alternative starting material, the C4 position remains the preferred site of attack due to the activating effect of the C5-fluorine. However, temperature control is critical.

-

< 0°C: Exclusively favors C4 substitution (Product: 2-chloro-5-fluoro-N-methylpyrimidin-4-amine).

-

> 40°C or Excess Amine: Can lead to bis-substitution (substitution at both C2 and C4).

Solvent Effects[4]

-

Isopropanol (IPA): Preferred for green chemistry and ease of workup. The product often precipitates upon cooling.

-

THF: Excellent solubility for reagents but requires aqueous extraction to remove salts.

-

Water: The reaction can be performed in water ("on-water" conditions) due to the high reactivity of the substrate, often precipitating the product directly.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during extraction. | Check aqueous layer pH (ensure it is not too acidic). Increase reaction time or temperature to 40°C. |

| Bis-substitution | Excess methylamine or high temperature. | Strictly control stoichiometry (1.1 - 2.0 eq) and keep temp < 25°C. |

| Impurity Formation | Hydrolysis of chloride (formation of pyrimidinone). | Ensure solvents are dry; avoid prolonged exposure to moisture before amine addition. |

References

- European Patent Office. (2012). Aminopyrimidine derivatives as LRRK2 modulators (EP 2807152 B1).

-

National Institutes of Health (NIH). (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. Beilstein J Org Chem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2019092660A1 - Sting modulator compounds, and methods of making and using - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-fluoro-N-methylpyrimidin-4-amine: Synthesis, Characterization, and Early Research Perspectives

Foreword: The Rationale for a Focused Investigation

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleobases and a plethora of therapeutic agents. The strategic introduction of a fluorine atom at the 5-position and a methyl group on the exocyclic amine at the 4-position of the pyrimidine ring creates a molecule of significant interest: 5-fluoro-N-methylpyrimidin-4-amine. This guide provides a comprehensive technical overview of this compound, from its logical synthesis based on established methodologies to its predicted characteristics and potential avenues for early-stage research. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence as a potential intermediate and analogue to biologically active compounds necessitates a detailed exploration for researchers in drug development. This document serves as a foundational resource, synthesizing disparate but relevant chemical knowledge into a cohesive guide for the scientific community.

Strategic Synthesis of 5-fluoro-N-methylpyrimidin-4-amine

The synthesis of 5-fluoro-N-methylpyrimidin-4-amine can be logically approached in a two-step sequence: first, the construction of the core 4-amino-5-fluoropyrimidine, followed by the selective N-methylation of the exocyclic amino group.

Synthesis of the Precursor: 4-amino-5-fluoropyrimidine

A robust and mild synthesis of 4-amino-5-fluoropyrimidines has been developed, utilizing a cyclocondensation reaction between an amidine and a fluorinated C3 building block.[1][2] This method offers high yields and tolerates a variety of functional groups.[1]

The key fluorinated precursor, potassium (Z)-2-cyano-2-fluoroethenolate, is synthesized from chloroacetamide in a two-step process involving a Finkelstein halogen exchange and dehydration to yield fluoroacetonitrile, followed by a Claisen condensation.[1] The subsequent reaction with formamidine hydrochloride in a suitable solvent like ethanol proceeds under mild conditions to afford 4-amino-5-fluoropyrimidine.[1][2]

Experimental Protocol: Synthesis of 4-amino-5-fluoropyrimidine

Materials:

-

Potassium (Z)-2-cyano-2-fluoroethenolate

-

Formamidine hydrochloride

-

Anhydrous Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous ethanol, add formamidine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-amino-5-fluoropyrimidine.

Caption: Synthetic pathway to 4-amino-5-fluoropyrimidine.

Selective N-Methylation

The introduction of a methyl group onto the exocyclic nitrogen of 4-amino-5-fluoropyrimidine requires a selective methylation strategy that avoids modification of the ring nitrogens. Several methodologies for the mono-N-methylation of primary amines are available.[3]

One promising approach is the use of carbon dioxide and hydrogen gas with a suitable catalyst, which offers a sustainable and selective method for N-methylation.[4] Alternatively, classical methods involving a formylation step followed by reduction can be employed.

Experimental Protocol: N-methylation of 4-amino-5-fluoropyrimidine

Materials:

-

4-amino-5-fluoropyrimidine

-

Paraformaldehyde

-

Formic acid

-

Sodium borohydride (if reduction step is separate)

-

Methanol

-

Standard reaction and purification glassware

Procedure (Eschweiler-Clarke Reaction):

-

In a round-bottom flask, dissolve 4-amino-5-fluoropyrimidine (1.0 eq) in formic acid.

-

Add paraformaldehyde (2.2 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-fluoro-N-methylpyrimidin-4-amine.

Caption: N-methylation of 4-amino-5-fluoropyrimidine.

Predicted Physicochemical and Spectroscopic Properties

The structural features of 5-fluoro-N-methylpyrimidin-4-amine allow for the prediction of its key physicochemical and spectroscopic properties, which are essential for its identification and characterization.

| Property | Predicted Value |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |

| XLogP3 | ~0.5-1.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the N-methyl group around 2.2-2.6 δ.[5] The protons on the pyrimidine ring will appear as doublets, with their chemical shifts influenced by the fluorine and amino groups. The N-H proton will likely appear as a broad singlet, which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon attached to the N-methyl group would be slightly deshielded, appearing in the aliphatic region. The carbons of the pyrimidine ring will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the 5-position.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 128.06.

Early Research Considerations and Biological Potential

The 5-fluoropyrimidine moiety is a well-established pharmacophore in oncology. The parent compound, 5-fluorouracil, is a widely used chemotherapeutic agent that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[6] The biological activity of 5-fluoropyrimidine derivatives is often linked to their metabolic conversion to active nucleotides.[7][8]

The introduction of an N-methyl group can modulate several key properties of a drug candidate, including:

-

Metabolic Stability: N-methylation can protect the amino group from certain metabolic transformations, potentially increasing the compound's half-life.

-

Lipophilicity: The methyl group increases lipophilicity, which can influence cell membrane permeability and oral bioavailability.

-

Target Binding: The presence of the methyl group can alter the binding affinity and selectivity for biological targets.

Given the structural similarity to known kinase inhibitors and nucleoside analogues, early research on 5-fluoro-N-methylpyrimidin-4-amine would logically focus on its potential as:

-

An Anticancer Agent: Screening against a panel of cancer cell lines to assess its cytostatic or cytotoxic activity would be a primary step. Investigating its effect on key cellular processes like cell cycle progression and apoptosis would provide mechanistic insights.

-

A Kinase Inhibitor: Many aminopyrimidine derivatives are known to target protein kinases. Screening against a broad panel of kinases could identify potential targets.

-

An Antimicrobial Agent: The pyrimidine core is also found in various antimicrobial drugs. Evaluation against a range of bacterial and fungal strains could reveal another potential therapeutic application.

Conclusion and Future Directions

5-fluoro-N-methylpyrimidin-4-amine represents a molecule of significant interest at the intersection of fluorine chemistry and medicinal research. While direct literature on its discovery is sparse, a clear and logical synthetic pathway can be proposed based on established methods for the synthesis of 4-amino-5-fluoropyrimidines and subsequent N-methylation. The predicted physicochemical and spectroscopic properties provide a solid framework for its characterization.

The true potential of this compound lies in its early-stage biological evaluation. Drawing parallels with the extensive research on 5-fluoropyrimidine derivatives, future investigations should prioritize screening for anticancer, kinase inhibitory, and antimicrobial activities. This in-depth technical guide serves to bridge the existing knowledge gaps and provide a robust starting point for researchers and drug development professionals to unlock the therapeutic potential of 5-fluoro-N-methylpyrimidin-4-amine.

References

-

D. Gläsner, et al. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. 2020, 16, 564-571. [Link]

-

D. Gläsner, et al. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar. 2020. [Link]

-

H. He, et al. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. 2011, 16(12), 10458-10466. [Link]

-

Sequential synthesis of 4-amino-5-fluoropyrimidines 88. ResearchGate. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]

-

PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. [Link]

-

Y. Himeda, et al. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. 2017, 53(5), 944-947. [Link]

-

S. Ajmera, P. V. Danenberg. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. 1982, 25(8), 999-1002. [Link]

- 5-fluoro pyrimidine derivatives.

-

S. Ajmera, P. V. Danenberg. Synthesis and Biological Activity of 5'-substituted 5-fluoropyrimidine Nucleosides. PubMed. [Link]

-

15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. [Link]

-

R. D. Armstrong, R. B. Diasio. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. ResearchGate. [Link]

- Preparation of 4-methylpyrimidines.

-

The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Digital.CSIC. [Link]

- 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

-

G. W. Amery, J. F. Corbett. The synthesis and identification of some N-methylated aminonitrophenols. Journal of the Chemical Society C: Organic. 1967, 1053-1057. [Link]

-

R. D. Armstrong, R. B. Diasio. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. PubMed. [Link]

-

A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PubMed Central. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- 2-(2,4,5-substituted-anilino)pyrimidine compounds.

-

N-methylpyrimidin-2-amine. PubChem. [Link]

- Novel amino pyrimidine derivatives.

-

Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. [Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pillar in Chemotherapy: A Technical Guide to the Historical Development of Fluoropyrimidines

This in-depth technical guide explores the pivotal moments and scientific ingenuity that led to the development of fluoropyrimidines, a class of drugs that has remained a cornerstone of cancer chemotherapy for over six decades. We will delve into the foundational research, the elucidation of the mechanism of action, and the subsequent evolution of these essential anti-cancer agents, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Dawn of a New Era: The Rational Design and Discovery of 5-Fluorouracil (5-FU)

The story of fluoropyrimidines begins in the 1950s, a period of burgeoning understanding of nucleic acid metabolism and its role in cell proliferation. The prevailing hypothesis was that cancer cells, due to their rapid and uncontrolled growth, would have a heightened demand for the building blocks of DNA and RNA.[1] This vulnerability presented a logical target for therapeutic intervention.

A key observation that sparked the development of 5-fluorouracil (5-FU) was the finding that liver tumors preferentially utilized the pyrimidine base uracil for nucleic acid synthesis compared to normal tissues.[2] This discovery, coupled with the knowledge that introducing a fluorine atom into a molecule could dramatically alter its biological activity, led Dr. Charles Heidelberger and his colleagues at the University of Wisconsin's McArdle Laboratory for Cancer Research to a groundbreaking idea. They postulated that a fluorine-substituted analog of uracil could act as an antimetabolite, disrupting the synthesis of essential nucleic acids in cancer cells.

This rational drug design approach culminated in the synthesis of 5-fluorouracil in 1957 by Heidelberger in collaboration with Robert Duschinsky and his team at Hoffmann-La Roche.[2][3] The initial synthesis was a multi-step process, a testament to the organic chemistry prowess of the time.

Experimental Protocol: The Original Synthesis of 5-Fluorouracil (A Representative Method)

While the exact, proprietary industrial synthesis methods have evolved, the foundational academic synthesis provides insight into the initial process. A common early method involved the following key steps:

-

Condensation: The synthesis often began with the condensation of ethyl fluoroacetate with an appropriate formate ester in the presence of a strong base like sodium ethoxide. This reaction formed a key intermediate, ethyl 2-fluoro-3-oxo-propanoate.

-

Cyclization with Urea: The resulting intermediate was then reacted with urea in a cyclization reaction to form the pyrimidine ring structure. This step is crucial for creating the core heterocyclic scaffold of 5-fluorouracil.

-

Hydrolysis and Purification: The final step typically involved the hydrolysis of any ester groups and subsequent purification of the 5-fluorouracil product. Purification methods would have included recrystallization to obtain a compound of sufficient purity for biological testing.

The successful synthesis of 5-FU marked a pivotal moment, shifting the paradigm of cancer drug discovery towards a more targeted and rational approach.[1]

From the Bench to the Clinic: Early Preclinical Evaluation of 5-FU

With 5-FU in hand, the next critical step was to evaluate its biological activity. This involved a series of meticulous in vitro and in vivo experiments to determine its efficacy and toxicity profile.

In Vitro Cytotoxicity Assessment

Early in vitro studies were crucial for establishing the foundational anti-cancer properties of 5-FU. While the specific cell lines used in the initial 1950s studies are not always extensively documented in modern databases, the general methodologies are well-established.

Representative In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., early passage colorectal or breast cancer cell lines) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A range of 5-FU concentrations would be prepared and added to the wells. Control wells would receive the vehicle (the solvent used to dissolve the 5-FU) alone.

-

Incubation: The plates would be incubated for a set period (e.g., 72 hours) to allow the drug to exert its effect.

-

Viability Assessment: The viability of the cells would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer, and the percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) would then be determined.[4]

In Vivo Efficacy in Animal Models

The promising in vitro results paved the way for in vivo studies in animal models. These experiments were essential to understand the drug's anti-tumor activity in a whole-organism context and to get a preliminary assessment of its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Representative In Vivo Efficacy Study in a Mouse Xenograft Model:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are often used in cancer research as they can accept human tumor xenografts without rejection.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. The tumors are allowed to grow to a palpable size.

-

Treatment Groups: The mice are then randomized into different treatment groups: a control group receiving a placebo and one or more groups receiving 5-FU at different doses and schedules.

-

Drug Administration: 5-FU would typically be administered intraperitoneally or intravenously.[5]

-

Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

-

Efficacy Endpoints: The primary efficacy endpoints would include tumor growth inhibition and, in some cases, an increase in the lifespan of the treated animals.[6]

-

Toxicity Assessment: The toxicity of the treatment is monitored by observing the animals for signs of distress, weight loss, and by performing histopathological analysis of major organs at the end of the study.

These early preclinical studies demonstrated the potent anti-tumor activity of 5-FU, leading to its rapid progression into clinical trials.[1]

Unraveling the Mechanism: How 5-FU Exerts its Anti-Cancer Effects

A deep understanding of a drug's mechanism of action is paramount for its optimal clinical use and for the development of improved next-generation therapies. The elucidation of 5-FU's mechanism of action revealed a multi-pronged attack on cancer cell proliferation.

5-FU itself is a prodrug that must be converted intracellularly to its active metabolites.[1] The metabolic activation of 5-FU is a complex process involving several enzymes.

Caption: Metabolic activation pathways of 5-fluorouracil (5-FU).

The primary mechanisms by which the active metabolites of 5-FU exert their cytotoxic effects are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase.[7] This enzyme is critical for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[1]

-

Incorporation into RNA: The metabolite 5-fluorouridine-5'-triphosphate (FUTP) can be incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[8]

-

Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA. This abnormal base can lead to DNA fragmentation and instability.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

Determining the inhibitory effect of FdUMP on thymidylate synthase was a crucial step in understanding 5-FU's mechanism.

A Representative Spectrophotometric Assay for Thymidylate Synthase Activity:

-

Enzyme Source: Purified thymidylate synthase or a cell lysate containing the enzyme is used.

-

Reaction Mixture: A reaction buffer is prepared containing the substrates deoxyuridine monophosphate (dUMP) and the cofactor N5,N10-methylenetetrahydrofolate.

-

Inhibitor Addition: Varying concentrations of FdUMP are added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).

-

Measurement of Product Formation: The activity of thymidylate synthase is measured by monitoring the conversion of dUMP to dTMP. This can be done spectrophotometrically by measuring the increase in absorbance at 340 nm, which is coupled to the oxidation of NADPH in a linked enzyme assay.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value for FdUMP is determined.[9][10]

The Evolution of Fluoropyrimidines: Addressing the Limitations of 5-FU

Despite its success, 5-FU has several limitations, including a short plasma half-life, a narrow therapeutic index, and the development of drug resistance. These challenges spurred the development of second-generation fluoropyrimidines, primarily oral prodrugs designed to improve the pharmacokinetic profile and tumor selectivity of 5-FU.

Capecitabine: A Tumor-Activated Prodrug

Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[11] The final and rate-limiting step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP).[12] Crucially, TP is often found at significantly higher concentrations in tumor tissue compared to normal tissue.[11] This differential expression leads to the preferential generation of 5-FU at the tumor site, thereby enhancing its anti-tumor activity while reducing systemic toxicity.[11]

Preclinical Evaluation of Capecitabine's Tumor Selectivity:

Preclinical studies in human cancer xenograft models were instrumental in demonstrating the tumor-selective activation of capecitabine.[13][14]

-

Experimental Design: Mice bearing human tumor xenografts were treated with either oral capecitabine or intravenous 5-FU.

-

Pharmacokinetic Analysis: At various time points after drug administration, concentrations of 5-FU were measured in tumor tissue, plasma, and normal tissues.

-

Key Findings: These studies consistently showed that oral administration of capecitabine resulted in significantly higher and more sustained concentrations of 5-FU within the tumor compared to the plasma and normal tissues.[13]

Tegafur: A Prodrug for Sustained 5-FU Release

Tegafur is another oral prodrug that is gradually metabolized to 5-FU in the liver. It is often co-administered with other agents to enhance its efficacy and modulate its metabolism. For example, it is combined with uracil (as UFT) to inhibit the degradation of the generated 5-FU, and with gimeracil and oteracil potassium (as S-1) to further enhance its anti-tumor activity and reduce gastrointestinal toxicity.[3]

The Era of Combination Therapies

The efficacy of fluoropyrimidines has been significantly enhanced through their use in combination with other chemotherapeutic agents and targeted therapies. The rationale behind combination therapy is to target multiple pathways involved in cancer cell growth and survival, thereby increasing the likelihood of a therapeutic response and overcoming drug resistance.

Historically, 5-FU has been combined with agents like leucovorin (which enhances the binding of FdUMP to thymidylate synthase), methotrexate, and platinum-based drugs like oxaliplatin.[15][16] More recently, fluoropyrimidines are used in conjunction with targeted therapies such as bevacizumab (an anti-VEGF antibody) and EGFR inhibitors.[17]

Table 1: Key Milestones in Fluoropyrimidine Development

| Year | Milestone | Key Contributors | Significance |

| 1957 | Synthesis of 5-Fluorouracil (5-FU) | Charles Heidelberger, Robert Duschinsky | Marked the beginning of rational drug design in cancer chemotherapy.[2] |

| 1962 | 5-FU receives FDA approval | Became a cornerstone of treatment for various solid tumors. | |

| 1970s | Development of combination therapies with 5-FU | Improved response rates and survival in several cancers. | |

| 1990s | Development of oral prodrugs: Capecitabine and Tegafur | Enhanced convenience, improved pharmacokinetic profiles, and tumor selectivity. | |

| 2000s | Integration of fluoropyrimidines with targeted therapies | Further improvements in treatment outcomes for specific patient populations. |

Conclusion and Future Directions

The development of fluoropyrimidines represents a landmark achievement in the history of oncology. From the rational design of 5-FU to the development of sophisticated oral prodrugs and their integration into complex combination regimens, this class of drugs has continuously evolved to meet the challenges of cancer treatment. The historical journey of fluoropyrimidines underscores the power of a deep understanding of cancer biology and the principles of medicinal chemistry. As we move into an era of personalized medicine, ongoing research continues to explore ways to optimize the use of fluoropyrimidines, including the identification of predictive biomarkers to guide patient selection and the development of novel drug delivery systems to further enhance their therapeutic index.

References

-

5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

- Knuniants, I. L., German, L. S., & Kazmina, N. B. (1972). U.S. Patent No. 3,682,917. Washington, DC: U.S.

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese Journal of Clinical Oncology, 39(1), 2–15. [Link]

- CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents. (n.d.).

- The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. (2007). Journal of the Chinese Chemical Society, 54(4), 1023–1032.

-

Composition of 5-fluorouracil and refining method therefor - Justia Patents. (n.d.). Retrieved February 4, 2026, from [Link]

- CN104447576A - Method for preparing 5-fluorouracil - Google Patents. (n.d.).

-

Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer - DORAS | DCU Research Repository. (n.d.). Retrieved February 4, 2026, from [Link]

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

-

5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers. (n.d.). Retrieved February 4, 2026, from [Link]

-

A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

- Ishitsuka, H. (2000). Capecitabine: preclinical pharmacology studies.

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Retrieved February 4, 2026, from [Link]

-

Combination Chemotherapy of Oxaliplatin, 5-Fluorouracil and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

- Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. (2020). Scientific Reports, 10(1), 12345.

-

In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - AACR Journals. (n.d.). Retrieved February 4, 2026, from [Link]

-

Evaluation of early fluoropyrimidine toxicity in solid organ cancer patients: a retrospective observational study in Australia - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

- In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue. (2024). Egyptian Journal of Medical Sciences, 45(2), 1-12.

-

RESEARCH COMMUNICATION Clinical Evaluation of 5-Fluorouracil from Transdermal Patches on EAC and DLA Cell-induced Tumors in Mice. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) An in vitro cytotoxicity study of 5-fluorouracil encapsulated chitosan/gold nanocomposites towards MCF-7 cells - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Novel mass spectrometry-based assay for thymidylate synthase activity - Amsterdam UMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - Dove Medical Press. (n.d.). Retrieved February 4, 2026, from [Link]

-

In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

Biochemical and Clinical Pharmacology of 5-Fluorouracil | CancerNetwork. (n.d.). Retrieved February 4, 2026, from [Link]

-

Infusional 5-FU: Historical Evolution, Rationale, and Clinical Experience | CancerNetwork. (n.d.). Retrieved February 4, 2026, from [Link]

-

Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Retrieved February 4, 2026, from [Link]

-

Capecitabine: Preclinical Pharmacology Studies - Semantic Scholar. (n.d.). Retrieved February 4, 2026, from [Link]

-

Combination therapy with methotrexate and 5-fluorouracil: a prospective randomized clinical trial of order of administration. - ASCO Publications. (n.d.). Retrieved February 4, 2026, from [Link]

-

Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS ONE. (n.d.). Retrieved February 4, 2026, from [Link]

-

Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro) - Chemical Review and Letters. (n.d.). Retrieved February 4, 2026, from [Link]

-

Thymidylate synthase disruption to limit cell proliferation in cell therapies | bioRxiv. (n.d.). Retrieved February 4, 2026, from [Link]

-

5-Fluorouracil Treatment of CT26 Colon Cancer Is Compromised by Combined Therapy with IMMODIN - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) The Effectiveness of Topical 5-fluorouracil Treatment on Mouse Skin Squamous Cell Precancerous Lesions through Caspase-3 Expression - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Combination chemotherapy with cisplatin and 5-fluorouracil 5-day infusion in the therapy of advanced gastric cancer: a phase II trial - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

An in vitro cytotoxicity study of 5-fluorouracil encapsulated chitosan/gold nanocomposites towards MCF-7 cells - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

- Development and In vitro Evaluation of Capecitabine Loaded Polymeric Nano Particles for Tumor Targeted Drug Delivery Systems. (2022).

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. (n.d.). Retrieved February 4, 2026, from [Link]

-

Adjuvant Chemo Noninferior at 3 Months vs 6 Months in Stage II/III CRC | CancerNetwork. (n.d.). Retrieved February 4, 2026, from [Link]

-

Thymidylate Synthase Inhibitors Part 1 - YouTube. (n.d.). Retrieved February 4, 2026, from [Link]

-

Clinical Trial Design For Early Phase Oncology Studies - Biomapas. (n.d.). Retrieved February 4, 2026, from [Link]

-

Preformulation Profiling of Capecitabine: Foundation for Novel Oral Anticancer Drug Delivery Systems | Journal of Neonatal Surgery. (n.d.). Retrieved February 4, 2026, from [Link]

-

Capecitabine and 131I-huA33 in Patients With Metastatic Colorectal Cancer - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved February 4, 2026, from [Link]

-

Clinical Implementation of Rare and Novel DPYD Variants for Personalizing Fluoropyrimidine Treatment: Challenges and Opportunities - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

FDA Accepts NDA for Zanzalintinib Plus Atezolizumab in Pretreated mCRC | OncLive. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 11. oncodaily.com [oncodaily.com]

- 12. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS One [journals.plos.org]

- 13. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Combination Chemotherapy of Oxaliplatin, 5-Fluorouracil and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of Novel 5-Fluoro-N-methylpyrimidin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing novel 5-fluoro-N-methylpyrimidin-4-amine analogs, a class of compounds of significant interest in medicinal chemistry. The unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity, make these pyrimidine derivatives valuable scaffolds in drug discovery programs.[1][2] This document will delve into the core synthetic methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis of different routes to empower researchers in their quest for new therapeutic agents.

The Strategic Importance of the 5-Fluoro-N-methylpyrimidin-4-amine Scaffold

The introduction of a fluorine atom at the C5 position of the pyrimidine ring profoundly influences the molecule's electronic properties and biological activity. Fluorine's high electronegativity can alter the pKa of neighboring functional groups, affecting drug-receptor interactions and metabolic pathways. Furthermore, the N-methyl group at the 4-amino position can enhance membrane permeability and modulate the compound's pharmacokinetic profile. These structural features make 5-fluoro-N-methylpyrimidin-4-amine analogs attractive candidates for the development of kinase inhibitors, antivirals, and other targeted therapies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target 5-fluoro-N-methylpyrimidin-4-amine scaffold reveals two primary disconnection points, leading to two main synthetic strategies:

-

Strategy A: Cyclocondensation. This approach involves the construction of the pyrimidine ring from acyclic precursors. A key disconnection breaks the ring between N1-C2 and C4-C5, leading back to a β-fluoroenolate salt and a substituted amidine.

-

Strategy B: Functional Group Interconversion. This strategy starts with a pre-formed 5-fluoropyrimidine ring and focuses on the introduction of the N-methylamino group at the C4 position. This typically involves the displacement of a suitable leaving group, such as a halogen, from a 4-substituted-5-fluoropyrimidine precursor.

The following sections will provide a detailed exploration of these two synthetic routes, including step-by-step protocols and a discussion of their respective advantages and limitations.

Figure 1: Retrosynthetic analysis of 5-fluoro-N-methylpyrimidin-4-amine analogs.

Synthetic Route I: Cyclocondensation Approach

The cyclocondensation of a β-fluoroenolate salt with a substituted amidine is a powerful and versatile method for the construction of the 5-fluoropyrimidine core.[1][2] This approach allows for the facile introduction of various substituents at the C2 position by simply changing the starting amidine.

Synthesis of the Key β-Fluoroenolate Intermediate

A common and efficient route to the key potassium (Z)-2-cyano-2-fluoroethenolate intermediate starts from readily available starting materials. The synthesis generally proceeds through the formation of fluoroacetonitrile followed by a Claisen condensation.

Cyclocondensation to Form 2-Substituted-4-amino-5-fluoropyrimidines

The core of this strategy lies in the reaction of the β-fluoroenolate with a variety of amidine hydrochlorides. This reaction proceeds under mild conditions and generally affords the desired 4-amino-5-fluoropyrimidine derivatives in good to excellent yields.[1][2] The use of amidine hydrochlorides is often advantageous as it avoids the need for additional basic additives.[1]

Figure 2: Workflow for the cyclocondensation synthesis of 2-substituted-4-amino-5-fluoropyrimidines.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines [1][2]

-

To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in a suitable solvent such as methanol or ethanol, add the corresponding amidine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-